4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide
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Overview
Description
4-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a chlorophenyl and phenyl group, and a benzene sulfonamide moiety.
Preparation Methods
The synthesis of 4-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of the chlorophenyl and phenyl groups via substitution reactions. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with a slightly different structure.
Rilmazolam: A benzodiazepine derivative with a triazolopyrimidine core, used for its sedative properties. The uniqueness of 4-CHLORO-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE lies in its specific substitution pattern and the presence of the sulfonamide group, which may confer distinct biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C23H17Cl2N5O2S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H17Cl2N5O2S/c24-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)26-23-27-22(28-30(21)23)29-33(31,32)19-12-10-18(25)11-13-19/h1-14,21H,(H2,26,27,28,29) |
InChI Key |
AFANQDNNMAJAOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl)N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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